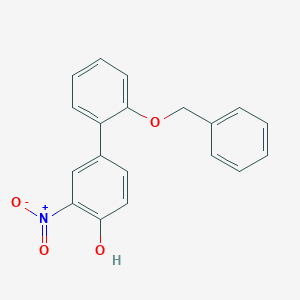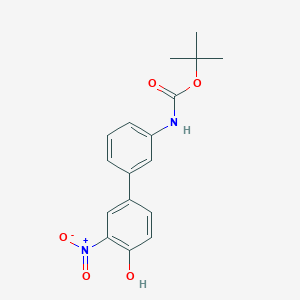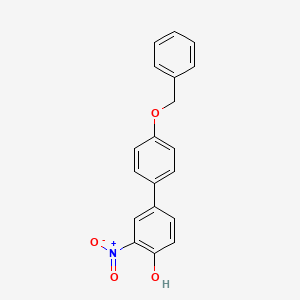
4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% (4-DNS-2NP) is an organic compound with a wide range of applications in science and industry. It is a yellowish solid that is used as a reagent in organic synthesis, a catalyst in chemical reactions, and a component of various materials. 4-DNS-2NP has been studied extensively for its properties and potential uses, and it is highly sought after for its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has a wide range of applications in scientific research. It is used as a catalyst in various organic reactions, such as the synthesis of aryl sulfonamides, the synthesis of heterocyclic compounds, and the synthesis of polymers. It is also used as a reagent in the synthesis of various organic compounds, such as peptides and amino acids. Additionally, it is used as a fluorescent indicator for the detection of various compounds, such as amines and alcohols.
Wirkmechanismus
4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% acts as an electron-donating ligand, which facilitates the transfer of electrons between molecules. This property makes it useful as a catalyst in organic synthesis. Additionally, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% can act as a Lewis acid, which can facilitate the formation of new bonds between molecules.
Biochemical and Physiological Effects
4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has been shown to have antioxidant activity, which can help protect cells from oxidative damage. Additionally, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has been found to have anti-inflammatory and anti-cancer properties, which could potentially be used in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% in lab experiments is its high purity, which allows for precise and accurate measurements. Additionally, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is relatively inexpensive and easy to obtain. The main limitation of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is its instability, which can lead to the formation of impurities and by-products.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% in scientific research. It could be used as a catalyst in the synthesis of new materials and compounds, such as polymers, peptides, and heterocyclic compounds. Additionally, it could be used as a fluorescent indicator for the detection of various compounds. Finally, it could be further studied for its potential therapeutic applications, such as its anti-inflammatory and anti-cancer properties.
Synthesemethoden
4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is synthesized by the reaction of 2-nitrophenol with dimethyl sulfamoyl chloride in aqueous medium. The reaction is carried out at room temperature and the resulting product is then purified by recrystallization. The yield of the reaction is typically in the range of 95-98%.
Eigenschaften
IUPAC Name |
2-(4-hydroxy-3-nitrophenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-15(2)22(20,21)14-6-4-3-5-11(14)10-7-8-13(17)12(9-10)16(18)19/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKWTIRDIOPIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383045.png)









![2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383100.png)